molecular formula C8H5F3N2O5 B2445966 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 317-70-4

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene

Cat. No. B2445966
CAS RN: 317-70-4
M. Wt: 266.132
InChI Key: OGCSDXHNTBFFGT-UHFFFAOYSA-N
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Description

“2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene” is an organic compound with the molecular formula C8H5F3N2O5 . It has a molecular weight of 266.13 . The IUPAC name for this compound is 2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for “2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene” is 1S/C8H5F3N2O5/c1-18-7-5(12(14)15)2-4(8(9,10)11)3-6(7)13(16)17/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene” include a molecular weight of 266.13100 . Unfortunately, the search results do not provide additional information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

Trifluoromethoxylation of Aliphatic Substrates

  • Application : A study by Marrec et al. (2010) demonstrated the use of a similar compound, 2,4-dinitro(trifluoromethoxy)benzene, in trifluoromethoxylation reactions. This reaction forms aliphatic trifluoromethyl ethers, marking the first example of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring.

Synthesis of Nitro-Indoles

  • Application : Petruk et al. (2015) described a facile synthesis method for 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes. These compounds are used to produce 6-nitro-4-(trifluoromethyl)- and 4-nitro-6-(trifluoromethyl)-1H-indoles, which are valuable in various chemical applications.

Catalytic Activity in Cross-Coupling Reactions

  • Application : Deschamps et al. (2007) investigated a palladium(II) complex containing a similar ligand, 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, which showed significant catalytic activity in Suzuki and Sonogashira cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds.

Preparation of Hg(II) Complexes

  • Application : Rofouei et al. (2009) conducted a study on Hg(II) complexes involving a related compound, [1,3-di(2-methoxy)benzene]triazene. These complexes have applications in material science and coordination chemistry.

Functionalization of Benzene Derivatives

  • Application : Dmowski and Piasecka-Maciejewska (1998) explored the functionalization of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives including methoxy and dinitro groups. Such derivatives find applications in organic synthesis and material science.

properties

IUPAC Name

2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O5/c1-18-7-5(12(14)15)2-4(8(9,10)11)3-6(7)13(16)17/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCSDXHNTBFFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene

Synthesis routes and methods

Procedure details

2-Chloro-1,3-dinitro-5-trifluoromethyl-benzene (5.43 g, 20.1 mmol) was dissolved in 10 mL anhydrous DMSO. Sodium methoxide (5.85 mL of a 25% w/w solution in methanol) was added by syringe. The yellow solution immediately turned pink-orange, with heat evolved. The reaction was left stirring overnight at room temperature, then EtOAc (300 mL) was added and the mixture was washed once with dilute HCl aqueous solution, thrice with water and once with brine. The organic solution was dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified through a short plug of silica gel and 4.65 g of 2-methoxy-1,3-dinitro-5-trifluoromethylbenzene was isolated as a yellow solid.
Quantity
5.43 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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